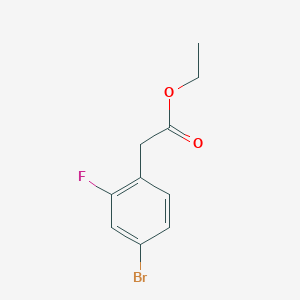

Ethyl 2-(4-bromo-2-fluorophenyl)acetate

説明

Ethyl 2-(4-bromo-2-fluorophenyl)acetate (CAS No. 924312-09-4) is a brominated and fluorinated phenylacetic acid ester with the molecular formula C₁₀H₁₀BrFO₂. Its structure comprises a phenyl ring substituted with bromine at the para position and fluorine at the ortho position, linked to an ethyl ester group via a methylene bridge. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems . Its structural features, including electron-withdrawing substituents (Br and F), enhance reactivity in nucleophilic substitution and transition-metal-catalyzed reactions .

Structure

2D Structure

特性

IUPAC Name |

ethyl 2-(4-bromo-2-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIAJPLUTCZXKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672277 | |

| Record name | Ethyl (4-bromo-2-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924312-09-4 | |

| Record name | Ethyl (4-bromo-2-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 2-(4-bromo-2-fluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-2-fluorophenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .

化学反応の分析

Types of Reactions: Ethyl 2-(4-bromo-2-fluorophenyl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

Substitution: Formation of substituted phenylacetates.

Reduction: Formation of 2-(4-bromo-2-fluorophenyl)ethanol.

Oxidation: Formation of 4-bromo-2-fluorophenylacetic acid.

科学的研究の応用

Synthetic Organic Chemistry

Key Intermediate in Synthesis:

Ethyl 2-(4-bromo-2-fluorophenyl)acetate serves as a crucial intermediate in the synthesis of complex organic molecules. Its reactivity allows chemists to construct intricate structures efficiently, which is essential for developing new compounds in pharmaceuticals and agrochemicals.

Case Study:

A study demonstrated its use in the synthesis of various derivatives that exhibit enhanced biological activity. The compound's ability to undergo nucleophilic substitutions makes it a valuable building block in the creation of more complex molecules .

Medicinal Chemistry

Drug Development:

The compound plays a vital role in the development of new therapeutic agents. Its structural features contribute to improved biological activity and specificity, which are critical for effective drug design.

Example Applications:

- Anticancer Agents: this compound has been explored as a precursor for synthesizing anticancer agents. Its derivatives have shown promising results in inhibiting tumor growth in preclinical studies.

- Antimicrobial Compounds: Research has highlighted its potential in developing new antibiotics by modifying its structure to enhance efficacy against resistant strains .

Material Science

Specialty Polymers and Coatings:

In material science, this compound is utilized to formulate specialty polymers and coatings that exhibit unique properties such as improved durability and resistance to environmental factors.

Application Example:

The incorporation of this compound into polymer matrices has been shown to enhance thermal stability and mechanical strength, making it suitable for advanced material applications .

Fluorine Chemistry

Enhanced Lipophilicity:

The presence of fluorine in the compound significantly enhances its lipophilicity, making it useful for designing imaging agents and diagnostic applications in medical research.

Research Insights:

Studies have indicated that fluorinated compounds often exhibit improved pharmacokinetic profiles, leading to better bioavailability of drugs designed from this compound derivatives .

Biochemical Research

Enzyme Interactions and Metabolic Pathways:

Researchers utilize this compound to explore enzyme interactions and metabolic pathways, contributing to a deeper understanding of biological processes and potential therapeutic targets.

Case Studies:

- Metabolic Studies: The compound has been employed to study the metabolic pathways involving fluorinated compounds, providing insights into their biological behavior and interactions within living organisms.

- Enzyme Inhibition Assays: this compound has been tested as an inhibitor for specific enzymes, revealing its potential as a lead compound for developing enzyme inhibitors .

Summary Table of Applications

| Application Area | Description | Example Use Cases |

|---|---|---|

| Synthetic Organic Chemistry | Key intermediate for complex molecule synthesis | Drug synthesis, agrochemical development |

| Medicinal Chemistry | Development of new therapeutic agents | Anticancer drugs, antimicrobial compounds |

| Material Science | Formulation of specialty polymers and coatings | Enhanced thermal stability, mechanical strength |

| Fluorine Chemistry | Design of imaging agents with improved pharmacokinetics | Diagnostic applications |

| Biochemical Research | Study of enzyme interactions and metabolic pathways | Enzyme inhibition assays, metabolic studies |

作用機序

The mechanism of action of ethyl 2-(4-bromo-2-fluorophenyl)acetate depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. For example, it has been studied as an inhibitor of carbonic anhydrase II, which plays a role in various physiological processes . The compound’s bromine and fluorine substituents contribute to its binding affinity and specificity for these targets.

類似化合物との比較

Ethyl 2-(4-Bromo-2-Fluorophenyl)Acetate vs. Ethyl 2-(2,4-Difluorophenyl)Acetate

- Structural Differences : The latter replaces bromine with a second fluorine at the para position.

- Reactivity : Bromine’s strong electron-withdrawing effect (σₚ = +0.26) compared to fluorine (σₚ = +0.06) makes the target compound more reactive in electrophilic aromatic substitution and palladium-catalyzed couplings .

- Applications : Ethyl 2-(2,4-difluorophenyl)acetate is used in antifungal agents, while the bromo-fluoro derivative is favored in kinase inhibitor synthesis .

This compound vs. Ethyl 2-(4-Fluorophenyl)Acetate

- Substituent Impact : The absence of bromine in the latter reduces steric hindrance and electronic deactivation, making it more soluble in polar solvents but less reactive in cross-coupling reactions .

Ester Group Variations

Ethyl vs. Methyl Esters

| Compound | CAS No. | Molecular Formula | Key Differences |

|---|---|---|---|

| This compound | 924312-09-4 | C₁₀H₁₀BrFO₂ | Ethyl ester enhances lipophilicity |

| Mthis compound | 193290-19-6 | C₉H₈BrFO₂ | Methyl ester increases volatility |

- Synthetic Utility : Ethyl esters are preferred for prolonged reaction times due to slower hydrolysis rates compared to methyl esters .

Halogen and Functional Group Modifications

Ethyl 2-Bromo-2-(4-Fluorophenyl)Acetate (CAS 71783-54-5)

Ethyl 2-[2-(2,4-Difluorophenyl)Hydrazono]Acetate (CAS 1779120-30-7)

- Functional Group : Incorporates a hydrazone moiety, enabling chelation with metal ions and applications in coordination chemistry .

Structural Characterization

- Crystallography: Ethyl 2-(2,4-difluorophenyl)acetate’s crystal structure (monoclinic, space group P2₁/c) reveals intermolecular C–H···O interactions stabilizing the lattice . Similar analyses for the bromo-fluoro analog are lacking but would likely show halogen bonding (C–Br···O) due to bromine’s polarizability .

生物活性

Ethyl 2-(4-bromo-2-fluorophenyl)acetate is an organic compound notable for its unique structural characteristics, particularly the presence of bromine and fluorine substituents on the aromatic ring. This compound has garnered interest in various fields, including medicinal chemistry and biochemical research, due to its potential biological activities.

- Molecular Formula : C10H10BrF O2

- Molecular Weight : Approximately 261.09 g/mol

- CAS Number : 924312-09-4

The compound's structure is critical in determining its interactions with biological systems, influencing properties such as lipophilicity and metabolic stability, which are essential for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The halogen substituents can enhance binding affinity and modulate biological pathways. Although detailed mechanisms are not fully elucidated, preliminary studies suggest that the compound may alter biochemical pathways, potentially leading to therapeutic applications.

Enzyme Inhibition

Research indicates that compounds with similar structural features often serve as enzyme inhibitors. This compound has been evaluated for its potential inhibitory effects on various enzymes involved in metabolic pathways. For instance, studies have shown that fluorinated compounds can significantly enhance the potency of enzyme inhibitors compared to their non-fluorinated analogs .

Receptor Binding

The compound's structural similarity to biologically active molecules positions it as a candidate for receptor binding studies. It is hypothesized that the bromine and fluorine atoms may influence the compound's affinity for certain receptors, which could be beneficial in developing drugs targeting specific physiological processes .

Case Studies

-

Study on Lipophilicity and Metabolic Stability :

- A comparative analysis was conducted on this compound and its analogs, highlighting that fluorinated compounds generally exhibit enhanced lipophilicity and metabolic stability. This property is crucial for improving bioavailability in drug formulations.

- Potential Therapeutic Applications :

Comparative Analysis with Analogous Compounds

| Compound Name | Structural Features | Biological Activity | Notes |

|---|---|---|---|

| This compound | Bromine and Fluorine substituents | Potential enzyme inhibitor | Enhances lipophilicity |

| Ethyl 2-(4-chloro-3-fluorophenyl)acetate | Chlorine instead of Bromine | Moderate activity | Lower binding affinity |

| Ethyl 2-(4-bromo-3-chlorophenyl)acetate | Bromine and Chlorine substituents | Variable activity | Unique reactivity profile |

This table illustrates how variations in halogen substitution can influence biological activity, indicating that this compound may possess unique therapeutic potentials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for Ethyl 2-(4-bromo-2-fluorophenyl)acetate?

- Methodology : A common approach involves nucleophilic substitution or esterification of 4-bromo-2-fluorophenylacetic acid. For example, a related compound (N-(4-bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine) was synthesized using 4-chloro-6,7-dimethoxyquinazoline and 4-bromo-2-fluoroaniline in isopropanol with DIPEA at 90°C for 2 hours, followed by ethyl acetate extraction and column chromatography (0–15% EtOAc/heptane) .

- Key Considerations :

-

Catalyst : Use of bases like DIPEA to deprotonate intermediates.

-

Solvent Choice : Polar aprotic solvents (e.g., isopropanol) enhance reaction efficiency.

-

Purification : Combiflash chromatography with gradient elution optimizes yield and purity.

Synthetic Parameters Example Conditions Reference Temperature 90°C Reaction Time 2 hours Solvent System Isopropanol/DIPEA Purification Eluent 0–15% EtOAc/heptane

Q. How can spectroscopic techniques (NMR, LCMS) characterize this compound?

- NMR Analysis :

-

1H NMR : Expect aromatic proton signals between δ 7.3–8.8 ppm (split due to bromo/fluoro substituents) and ester methyl/methylene groups at δ 1.2–4.3 ppm. For example, a related compound showed a singlet for methoxy groups at δ 4.01 ppm and aromatic protons at δ 7.35–8.80 ppm .

-

13C NMR : The carbonyl carbon (ester) typically appears at ~170 ppm, with aromatic carbons at 100–160 ppm .

- LCMS : Molecular ion peaks ([M+1]+) should align with the molecular weight (e.g., 378.1 for a related compound) .

Key Spectral Peaks Observed Values Reference 1H NMR (ester CH3) δ 1.2–1.4 (triplet) 13C NMR (C=O) ~170 ppm LCMS ([M+1]+) 378.1 (example)

Advanced Research Questions

Q. How can crystallographic methods resolve structural ambiguities in derivatives of this compound?

- Tools :

- SHELX for refinement: Widely used for small-molecule crystallography, particularly for handling twinned data or high-resolution structures .

- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement and validate bond angles/distances .

Q. How do conflicting melting point (mp) data arise in bromo/fluorophenyl acetate derivatives, and how can they be reconciled?

- Case Study : 4-Bromophenylacetic acid derivatives show mp variations (e.g., 104–117°C) due to polymorphism or impurities .

- Resolution :

Recrystallization : Use solvents like ethyl acetate/heptane to isolate pure phases.

DSC Analysis : Differential scanning calorimetry identifies polymorphic transitions.

Purity Checks : HPLC with UV detection (λ = 254 nm) quantifies impurities .

| Compound | Reported mp (°C) | Source |

|---|---|---|

| 4-Bromophenylacetic acid | 114–117 | |

| 2-Bromophenylacetic acid | 104–106 |

Q. What mechanistic insights explain the reactivity of the bromo/fluoro substituents in cross-coupling reactions?

- Substituent Effects :

- Bromo : Facilitates Suzuki-Miyaura coupling due to moderate C-Br bond strength.

- Fluoro : Electron-withdrawing effects activate adjacent positions for nucleophilic substitution.

Methodological Notes

- Contradiction Handling : Conflicting data (e.g., mp ranges) require multi-technique validation (DSC, XRD) .

- Advanced Purification : Use preparative HPLC for isomers or closely related analogs (e.g., ethyl 2-(3-chloro-2-fluorophenyl)acetate) .

- Safety : Handle bromo/fluoro derivatives in fume hoods due to potential toxicity (refer to SDS guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。